Cas no 1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-)

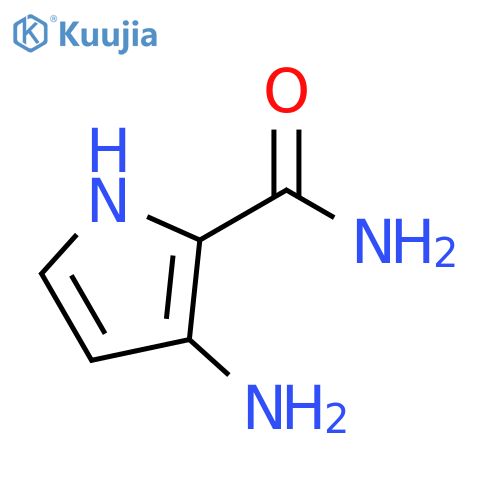

1823331-32-3 structure

商品名:1H-Pyrrole-2-carboxamide, 3-amino-

CAS番号:1823331-32-3

MF:C5H7N3O

メガワット:125.128580331802

CID:5220903

1H-Pyrrole-2-carboxamide, 3-amino- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxamide, 3-amino-

-

- インチ: 1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9)

- InChIKey: QHKDIOCTRDVFNB-UHFFFAOYSA-N

- ほほえんだ: N1C=CC(N)=C1C(N)=O

1H-Pyrrole-2-carboxamide, 3-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM512242-1g |

3-Amino-1H-pyrrole-2-carboxamide |

1823331-32-3 | 95% | 1g |

$*** | 2023-03-30 |

1H-Pyrrole-2-carboxamide, 3-amino- 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量